methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate
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Description
Methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H14N2O4S2 and its molecular weight is 362.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are serine hydrolases . These enzymes play a crucial role in various biological processes, including digestion, immune response, and blood coagulation .
Mode of Action
The compound interacts with its targets through a process involving the acylation of the active-site serine due to enzymatic ring cleavage, followed by slow deacylation of the acyl-enzyme intermediate . This interaction results in the inhibition of the enzyme’s activity .
Biochemical Pathways
The compound affects several biochemical pathways. It has been characterized as a potent inhibitor of human leukocyte elastase (HLE), cathepsin G, chymase, C1r serine protease of the complement system, thrombin, and human cytomegalovirus protease . These enzymes are involved in various physiological processes, including inflammation, immune response, and blood coagulation .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of serine hydrolases . This can lead to a decrease in the activity of these enzymes, potentially affecting the physiological processes they are involved in, such as inflammation and immune response .
Properties
IUPAC Name |
methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-22-16(21)9-6-7-23-15(9)18-13(19)8-12-14(20)17-10-4-2-3-5-11(10)24-12/h2-7,12H,8H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCORHMSAMILFDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.